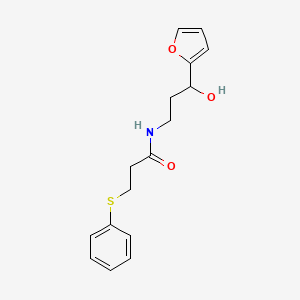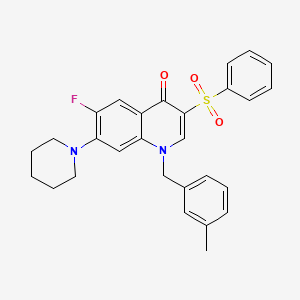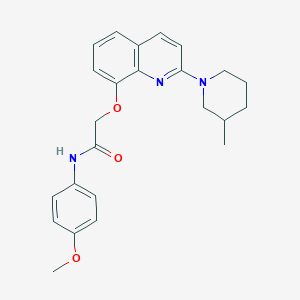
N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as MPQOA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPQOA belongs to the family of quinoline-based compounds and has been synthesized using various methods.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and PARP-1. This compound has also been shown to modulate the expression of various proteins involved in cell signaling, including Akt, ERK, and p38 MAPK. In addition, this compound has been found to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize using various methods, and it is stable under different conditions. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide research. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways. Another direction is to explore the potential therapeutic applications of this compound in other diseases, including cardiovascular disease and metabolic disorders. Furthermore, there is a need to develop more efficient methods for synthesizing this compound and to optimize its pharmacokinetic properties.
合成法
N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has been synthesized using different methods, including the Suzuki coupling reaction, Buchwald-Hartwig coupling reaction, and Pd-catalyzed C-H bond functionalization. The Suzuki coupling reaction involves the coupling of 2-bromo-8-quinolinol with 3-methylpiperidine, followed by the reaction with 4-methoxybenzeneboronic acid. The Buchwald-Hartwig coupling reaction involves the coupling of 2-bromo-8-quinolinol with 3-methylpiperidine, followed by the reaction with 4-methoxyaniline. The Pd-catalyzed C-H bond functionalization involves the reaction of 2-(3-methylpiperidin-1-yl)quinoline with 4-methoxyphenylacetic acid in the presence of a palladium catalyst.
科学的研究の応用
N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been found to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-17-5-4-14-27(15-17)22-13-8-18-6-3-7-21(24(18)26-22)30-16-23(28)25-19-9-11-20(29-2)12-10-19/h3,6-13,17H,4-5,14-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGVVJVAGNZHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



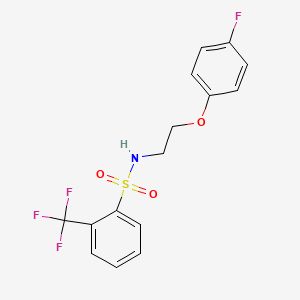
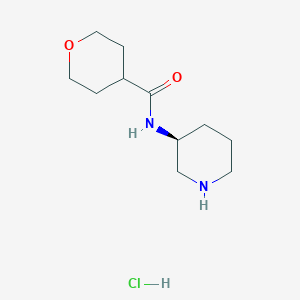

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)
![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2914905.png)
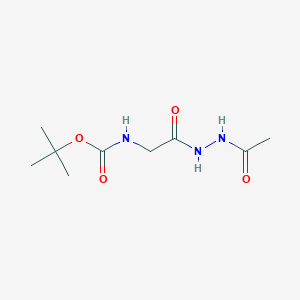
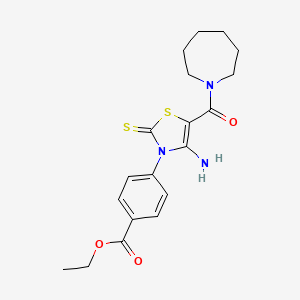
![2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine](/img/structure/B2914910.png)
![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2914911.png)
![(1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2914912.png)
